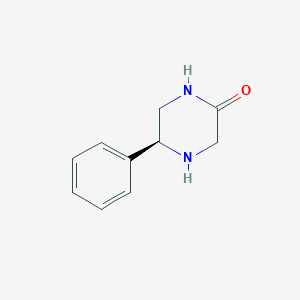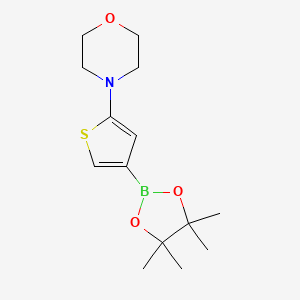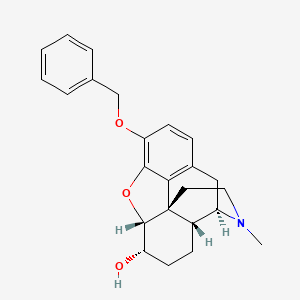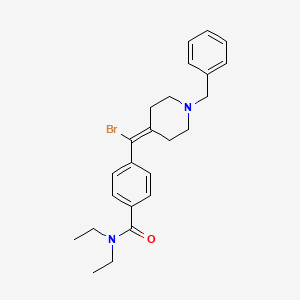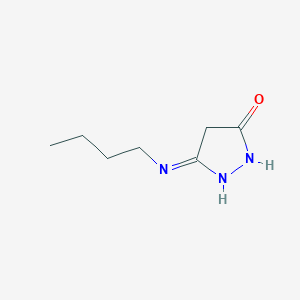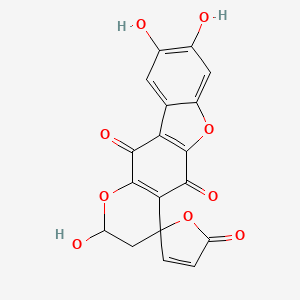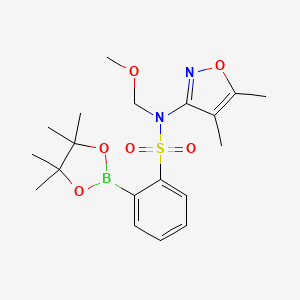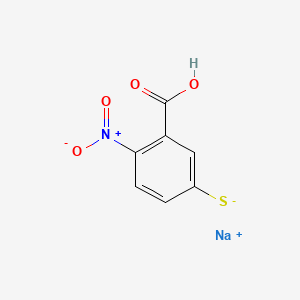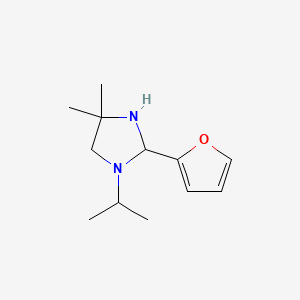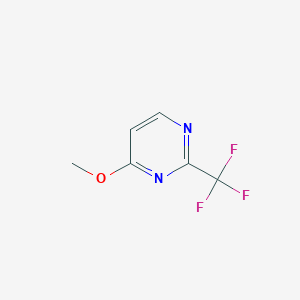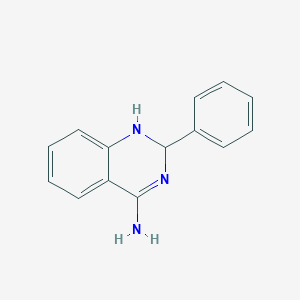
2-Phenyl-1,2-dihydroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,2-dihydroquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a phenyl group at the 2-position and an amine group at the 4-position, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydroquinazolin-4-amine typically involves the condensation of anthranilamide with benzaldehyde under acidic or basic conditions. One common method is the one-pot reaction of anthranilamide with benzaldehyde in the presence of a catalyst such as poly(4-vinylpyridine) supported BF3. This reaction is carried out in ethanol at reflux conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, allows for easy removal and reuse of the catalyst, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2-dihydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially leading to different biological activities.
Substitution: The phenyl and amine groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under various conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
2-Phenyl-1,2-dihydroquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,2-dihydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a role in cellular detoxification processes . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A closely related compound with a similar core structure but different functional groups.
2-Phenylquinazoline: Another derivative with a phenyl group at the 2-position but different substituents at other positions.
4-Aminoquinazoline: A compound with an amine group at the 4-position but different substituents at other positions.
Uniqueness
2-Phenyl-1,2-dihydroquinazolin-4-amine is unique due to its specific combination of a phenyl group at the 2-position and an amine group at the 4-position. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold for drug development and other scientific research .
Properties
CAS No. |
253769-56-1 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-phenyl-1,2-dihydroquinazolin-4-amine |
InChI |
InChI=1S/C14H13N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9,14,16H,(H2,15,17) |
InChI Key |
VRHGJUOMOHIJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


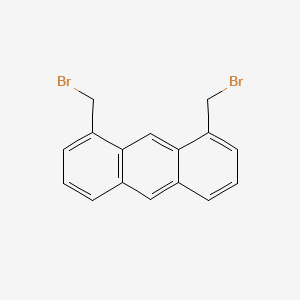
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
